

A Technical Guide to the Physicochemical Properties of Novel Quinolin-2-one Derivatives

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Compound of Interest

Compound Name: 4-Piperidin-1-ylmethyl-1H-quinolin-2-one

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activities of novel quinolin-2-one derivatives. The quinolin-2-one scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.^{[1][2]} This document summarizes key quantitative data, details experimental methodologies, and visualizes important biological pathways and synthetic workflows to serve as a valuable resource for researchers in the field of drug discovery and development.

Physicochemical and Biological Data of Novel Quinolin-2-one Derivatives

The following tables summarize key quantitative data for various novel quinolin-2-one derivatives, focusing on their biological activities.

Table 1: Antibacterial Activity of Quinolin-2-one Derivatives

Compound ID	Target Organism	Minimum Inhibitory Concentration (MIC) (µg/mL)	Reference
6c	Methicillin-resistant <i>Staphylococcus aureus</i> (MRSA)	0.75	[3][4]
6c	Vancomycin-resistant <i>Enterococci faecalis</i> (VRE)	0.75	[3][4]
6c	Methicillin-resistant <i>Staphylococcus epidermidis</i> (MRSE)	2.50	[3][4]
6l	Gram-positive bacterial pathogens	Promising activity	[3]
6o	Gram-positive bacterial pathogens	Promising activity	[3]

Table 2: Anticancer Activity of Quinolin-2-one Derivatives

Compound ID	Cancer Cell Line	Activity Metric	Value	Reference
VIIa	Hop-62 (human lung cancer)	% Control Growth	-51.7% at 80 µg/mL	[5]
2a	Breast cancer (MCF-7)	Most effective	-	[6]
8a	Breast cancer (MCF-7)	Most effective	-	[6]
Compounds 2, 6, 7	Ehrlich Ascites Carcinoma (EAC) cells	Activity at 250µg/ml	> 60%	[7]

Table 3: Anti-inflammatory and Antioxidant Activity of Quinolin-2-one Derivatives

Compound ID	Assay	Activity Metric	Value	Reference
3h	LOX Inhibition	IC50	10 μ M	[8]
3s	LOX Inhibition	IC50	10 μ M	[8]
3g	LOX Inhibition	IC50	27.5 μ M	[8]
3g	Lipid Peroxidation Inhibition	% Inhibition	100%	[8]
3g	Hydroxyl Radical Scavenging	% Scavenging	67.7%	[8]
3g	ABTS Radical Cation Decolorization	% Decolorization	72.4%	[8]
11e	LOX Inhibition	IC50	52 μ M	[8]
11e	Lipid Peroxidation Inhibition	% Inhibition	97%	[8]
2, 6	DPPH Radical Scavenging	IC50 (μ g/mL)	85.78 and 13.41	[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and evaluation of quinolin-2-one derivatives.

General Synthesis of N-amino-quinolin-2-one Derivatives from Coumarins[1][7][9]

This method involves the reaction of a substituted coumarin with hydrazine hydrate.

- Reactants: Substituted coumarin and hydrazine hydrate (80%).

- Solvent: Pyridine or ethanol.
- Procedure:
 - Dissolve the substituted coumarin in the chosen solvent.
 - Add hydrazine hydrate to the solution.
 - Reflux the reaction mixture for a specified time (e.g., 6 hours).[\[9\]](#)
 - Monitor the reaction progress using Thin Layer Chromatography (TLC).
 - Upon completion, pour the reaction mixture onto ice water to precipitate the product.
 - Filter the solid product, dry it at room temperature, and recrystallize from a suitable solvent like acetone.[\[9\]](#)

This reaction proceeds through a ring-opening of the coumarin's lactone ring, followed by an intramolecular cyclization and rearrangement to form the N-amino-quinolin-2-one derivative.[\[1\]](#)

MTT Assay for Cytotoxicity Screening[\[2\]](#)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of compounds on cancer cell lines.

- Materials: 96-well plates, cancer cell lines, culture medium, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).
- Procedure:
 - Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
 - Treat the cells with various concentrations of the quinolin-2-one derivatives.
 - Incubate for a specified period (e.g., 24-72 hours).

- Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
- Add a solubilizing agent to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value, the concentration that inhibits 50% of cell growth, is then determined.[\[1\]](#)

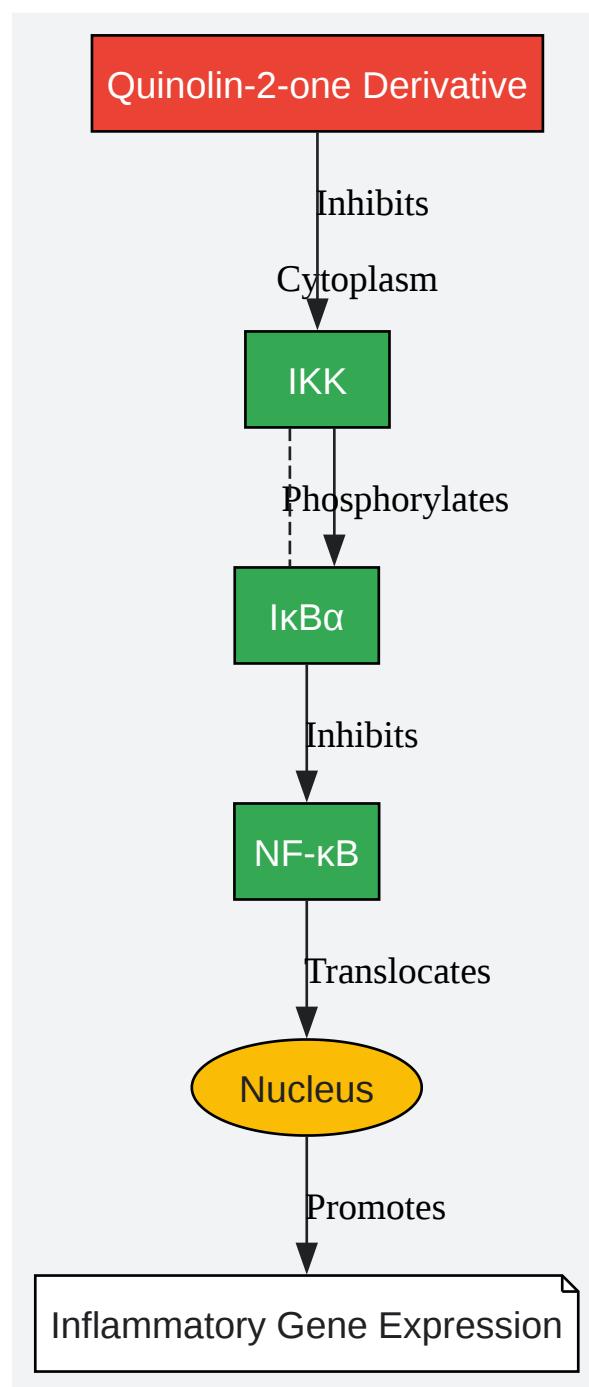
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination[\[1\]](#)[\[3\]](#)[\[4\]](#)

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

- Materials: 96-well microtiter plates, broth medium, standardized microbial suspension (e.g., MRSA), and the test compounds.
- Procedure:
 - Prepare serial two-fold dilutions of the quinolin-2-one derivatives in the broth medium within the wells of a 96-well plate.[\[1\]](#)
 - Prepare a standardized inoculum of the test microorganism.[\[1\]](#)
 - Inoculate each well with the microbial suspension.[\[1\]](#)
 - Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).[\[1\]](#)
- Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[\[1\]](#)

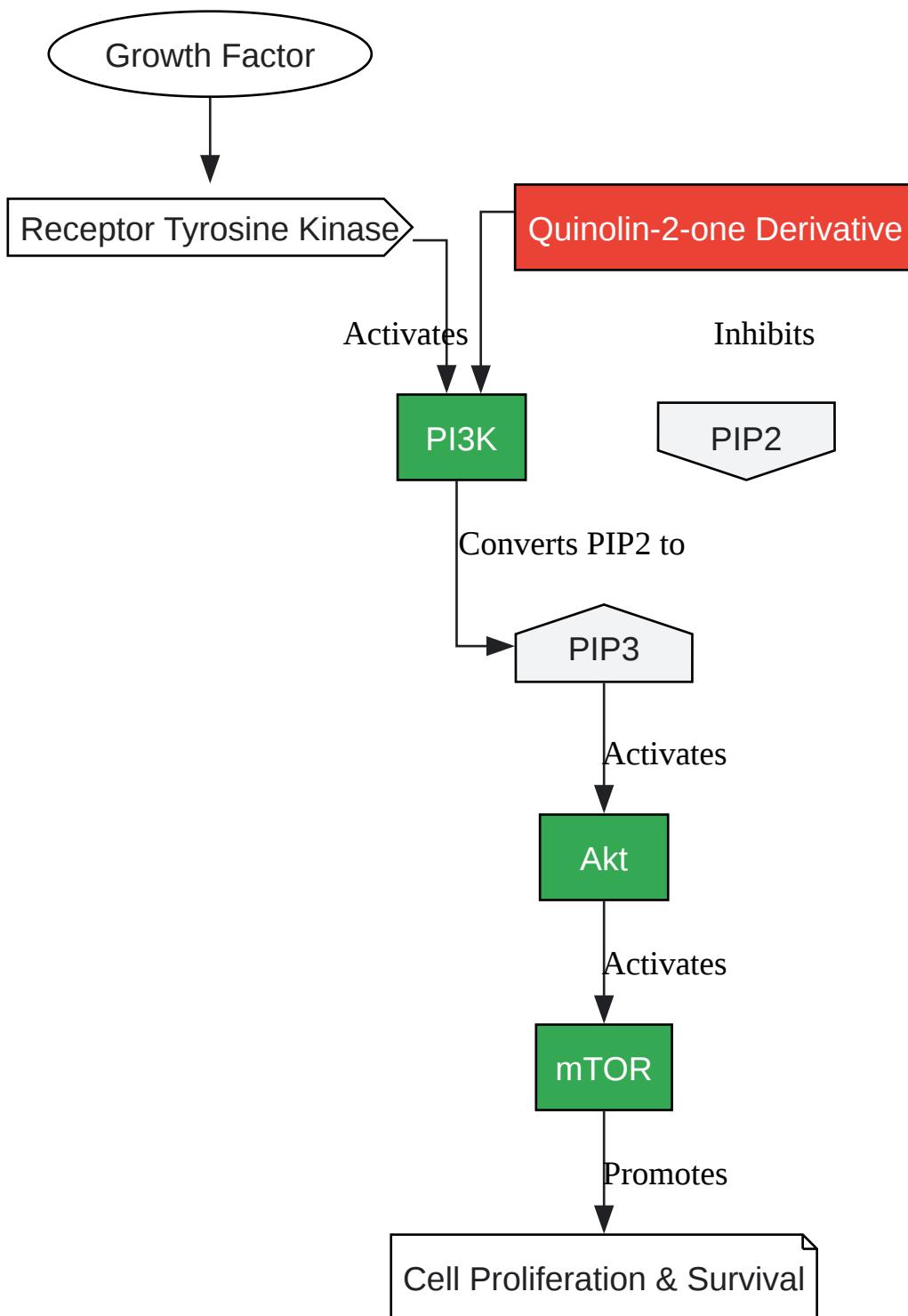
Visualizations

The following diagrams illustrate key signaling pathways affected by quinolin-2-one derivatives and a general experimental workflow.

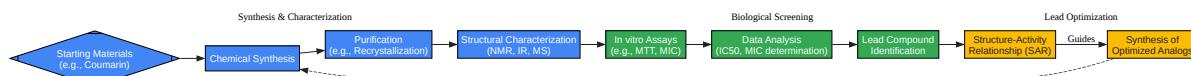


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Inhibition of the NF- κ B signaling pathway by a quinolin-2-one derivative.[1]

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Inhibition of the PI3K/Akt/mTOR signaling pathway by quinolin-2-one derivatives.[\[2\]](#)

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General experimental workflow for the development of quinolin-2-one derivatives.[\[1\]](#)

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